The compound 4-(3-Aminobutyl)pyridine, while not directly studied in the provided papers, is structurally related to various pyridine derivatives that have been extensively researched due to their biological activity and potential therapeutic applications. Pyridine derivatives, such as 4-aminopyridine and its analogs, have been shown to possess a wide range of pharmacological properties, including the ability to modulate ion channels and neurotransmitter systems, which makes them of great interest in the field of neuroscience and pharmacology.
The mechanism of action of pyridine derivatives is often associated with their ability to interact with ion channels. For instance, 3,4-diaminopyridine is known to block potassium channels with high potency, which is significantly greater than that of 4-aminopyridine1. This blockade is dependent on membrane potential, time, and stimulus frequency, indicating a complex interaction with the neuronal membrane1. Similarly, 4-aminopyridine has been shown to increase the amplitude of afferent volleys and motoneurone excitability, as well as to activate polysynaptic circuits in the spinal cord, which may contribute to its convulsive effects2. Furthermore, 4-aminopyridine can alter spinal inhibitory phenomena, post-tetanic potentiation, and dorsal root potentials, suggesting a role in modulating synaptic transmission3. In vivo treatment with 4-aminopyridine has been found to modulate the intrinsic electrophysiological properties of rat cerebellar Purkinje neurons, which may underlie its neuroprotective action in conditions such as ataxia4.
In the field of neuroscience, pyridine derivatives have been utilized to study membrane ionic channels due to their ability to block specific types of ion channels1. The modulation of ion channels by compounds like 4-aminopyridine can lead to alterations in neuronal excitability and synaptic transmission, which has implications for the treatment of neurological disorders such as epilepsy and ataxia4.
In pharmacology, the structural modification of pyridine rings has led to the development of novel drug-like inhibitors, such as those targeting Mycobacterium tuberculosis glutamine synthetase6. The synthesis of 2-amino-3-hydroxy-4-substituted pyridines has also been explored for the creation of corticotropin-releasing factor1 receptor ligands, which are relevant in the context of stress-related disorders7.
The design of pyridine derivatives with specific substituents has been shown to influence the stability and activity of compounds, such as H+/K+-ATPase inhibitors used in the treatment of gastric acid-related diseases8. Additionally, the development of highly potent γ-aminobutyric acid (GABA) aminotransferase inactivators, based on the pyridine scaffold, has been pursued for the treatment of addiction and epilepsy9.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: